molecular formula C10H8ClNO2 B1591489 Methyl 4-chloro-3-(cyanomethyl)benzoate CAS No. 872091-83-3

Methyl 4-chloro-3-(cyanomethyl)benzoate

Cat. No.: B1591489
CAS No.: 872091-83-3
M. Wt: 209.63 g/mol
InChI Key: BCVKNCFKAFOXOI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom at the 4-position and a cyanomethyl group at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

Methyl 4-chloro-3-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for “Methyl 4-chloro-3-(cyanomethyl)benzoate” is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound .

Safety and Hazards

The safety information for “Methyl 4-chloro-3-(cyanomethyl)benzoate” includes a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the following steps:

    Starting Material: Begin with 4-chlorobenzoic acid.

    Formation of Intermediate: React 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Cyanomethylation: Introduce a cyanomethyl group by reacting the intermediate with sodium cyanide in the presence of a suitable solvent.

    Esterification: Finally, esterify the product with methanol to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-nitrobenzoate
  • Methyl 4-amino-3-chlorobenzoate
  • Methyl 4-(cyanomethyl)benzoate

Uniqueness

Methyl 4-chloro-3-(cyanomethyl)benzoate is unique due to the presence of both a chlorine atom and a cyanomethyl group on the benzoate ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

methyl 4-chloro-3-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKNCFKAFOXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585904
Record name Methyl 4-chloro-3-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872091-83-3
Record name Methyl 4-chloro-3-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-(cyanomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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